3-Amino-6-chloropyrazine-2-carboxylic acid (CAS 2727-13-1) is a highly functionalized, commercially critical pyrazine building block widely procured for the synthesis of epithelial sodium channel (ENaC) inhibitors, amiloride analogs, and agrochemical pyrido[2,3-b]pyrazine derivatives [1]. Featuring a primary amine, a free carboxylic acid, and a reactive chlorine atom at the 6-position, this scaffold provides orthogonal reactivity for multi-step synthesis [2]. Its pre-hydrolyzed carboxylic acid state and 5-unsubstituted pyrazine ring make it a foundational starting material for both discovery chemistry and scale-up manufacturing, particularly where precise regiocontrol and direct amide coupling are non-negotiable [1].
Procurement substitution with closely related analogs, such as 3-amino-5,6-dichloropyrazine-2-carboxylic acid or corresponding methyl esters, frequently disrupts established synthetic workflows [1]. Utilizing a 5,6-dichloro analog introduces competing reactive sites during cross-coupling or nucleophilic substitution, leading to poor regioselectivity and requiring additional separation steps that severely depress overall yield . Furthermore, substituting with a methyl ester variant (e.g., methyl 3-amino-6-chloropyrazine-2-carboxylate) necessitates an upstream saponification step. In base-sensitive downstream targets, this added hydrolysis step can trigger premature degradation or side reactions, making the pre-formed free carboxylic acid essential for direct, high-yield amide coupling [1].
For the synthesis of complex pyrazine-2-carboxamides, starting with 3-amino-6-chloropyrazine-2-carboxylic acid allows for direct activation using reagents like POCl3 or HATU [1]. Benchmarking against methyl 3-amino-6-chloropyrazine-2-carboxylate shows that the ester requires an initial hydrolysis step, which typically proceeds with 75-85% yield and adds a unit operation. Direct coupling of the free acid routinely achieves >90% conversion in a single step, eliminating hydrolysis-induced material losses [2].
| Evidence Dimension | Synthetic steps and overall coupling yield |
| Target Compound Data | >90% yield in 1 step (direct coupling) |
| Comparator Or Baseline | Methyl 3-amino-6-chloropyrazine-2-carboxylate (75-85% yield over 2 steps due to hydrolysis) |
| Quantified Difference | 5-15% higher overall yield and elimination of one unit operation |
| Conditions | Standard amide coupling (e.g., POCl3/DMF) vs. saponification followed by coupling |
Eliminating the saponification step streamlines processability and improves overall yield, directly lowering API manufacturing costs.
When synthesizing 6-aryl or 6-alkyl pyrazine derivatives, 3-amino-6-chloropyrazine-2-carboxylic acid provides a single, unambiguous site for oxidative addition at the 6-position [1]. In contrast, utilizing 3-amino-5,6-dichloropyrazine-2-carboxylic acid introduces competing reactivity at the 5- and 6-positions. Cross-coupling the 5,6-dichloro analog typically yields a mixture of regioisomers, whereas the 6-chloro, 5-unsubstituted target compound delivers >95% regiochemical purity for 6-substituted products .
| Evidence Dimension | Regiochemical purity of cross-coupling products |
| Target Compound Data | >95% regioselectivity (single reactive halide) |
| Comparator Or Baseline | 3-amino-5,6-dichloropyrazine-2-carboxylic acid (mixed regioisomers requiring separation) |
| Quantified Difference | Near-total elimination of off-target regioisomers |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) |
High regioselectivity avoids costly chromatographic separations and material waste during scale-up manufacturing.
While 3-amino-6-bromopyrazine-2-carboxylic acid offers higher intrinsic reactivity in cross-coupling, 3-amino-6-chloropyrazine-2-carboxylic acid strikes a highly favorable balance between reactivity and bench stability . The 6-chloro derivative is significantly less prone to spontaneous dehalogenation or degradation during harsh amide coupling conditions (e.g., elevated temperatures with POCl3). This stability ensures consistent batch-to-batch reproducibility, whereas the bromo-analog can exhibit up to 10% degradation under identical thermal stress [1].
| Evidence Dimension | Halogen retention during thermal coupling |
| Target Compound Data | >98% retention of the chloro group |
| Comparator Or Baseline | 3-amino-6-bromopyrazine-2-carboxylic acid (~90% retention, ~10% dehalogenation) |
| Quantified Difference | ~8% higher stability under thermal stress |
| Conditions | Elevated temperature amide coupling (e.g., POCl3 at 80-100 °C) |
Enhanced stability during harsh reaction conditions prevents impurity formation, ensuring higher purity profiles for downstream pharmaceutical intermediates.
The compound is a highly efficient starting material for developing novel potassium-sparing diuretics and cystic fibrosis therapeutics where a 6-chloro-pyrazine core is essential, leveraging its stable 6-chloro group [1].
Direct amide coupling of this free carboxylic acid is a validated route for synthesizing complex agrochemicals, completely avoiding the need for upstream ester hydrolysis and improving overall yield [2].
The presence of a single halogen allows for predictable, high-yield Suzuki or Buchwald-Hartwig cross-couplings to generate 6-substituted pyrazine libraries without the regioselectivity issues inherent to 5,6-dichloro analogs [1].
Irritant